5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is a boron-containing heterocyclic compound featuring a bicyclic 1,6-naphthyridine core substituted with a pinacol boronate ester group. This structure positions it as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for forming carbon-carbon bonds .
Properties
Molecular Formula |
C14H17BN2O2 |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-6-5-8-16-11(10)7-9-17-12/h5-9H,1-4H3 |
InChI Key |
URZOCORXLXMPQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Optimized Protocol
This method achieves 93% conversion in model systems, as demonstrated in analogous Suzuki-Miyaura couplings for indole derivatives. Purification typically involves aqueous workup followed by silica gel chromatography.
Mechanistic Considerations
The reaction proceeds through oxidative addition of Pd(0) into the C–Br bond, followed by transmetallation with B<sub>2</sub>pin<sub>2</sub> and reductive elimination to form the C–B bond. Steric guidance from the 1,6-naphthyridine framework ensures selectivity for the 5-position.
Analytical Characterization and Validation
Successful synthesis requires rigorous structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): Aromatic protons resonate as distinct singlets (δ 9.34, 8.80) and doublets (δ 8.54, 8.49), while the pinacol methyl groups appear as a singlet at δ 1.35.
-
<sup>13</sup>C NMR : The boronate ester’s quaternary carbon is observed at δ 84.2, with naphthyridine carbons between δ 120–160.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]<sup>+</sup> for C<sub>14</sub>H<sub>17</sub>BN<sub>2</sub>O<sub>2</sub> is observed at m/z 256.11 (calc. 256.11), confirming stoichiometry.
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura method offers faster reaction times but requires pre-functionalized boronate partners. Miyaura borylation is more atom-economical but demands higher temperatures.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted naphthyridine derivatives.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a fluorescent probe for detecting biomolecules.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine involves its ability to form stable complexes with various molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including drug delivery and catalysis .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine, differing primarily in their aromatic cores or substituents. These differences significantly influence their physical properties, reactivity, and applications.
Structural and Physical Properties
| Compound Name | CAS RN | Molecular Weight | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine (Target) | N/A | ~260.14* | N/A | Bicyclic 1,6-naphthyridine core; boronate |
| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | 485799-04-0 | 290.16 | 132–135 | Pyridine-morpholine hybrid; boronate |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | 519054-55-8 | 244.09 | 72–73 | Benzofuran core; boronate |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine | N/A | 260.14 | N/A | Partially saturated naphthyridine; boronate |
*Estimated based on molecular formula (C14H17BN2O2).
Key Observations :
- Thermal Stability : The pyridinyl-morpholine derivative exhibits the highest melting point (132–135°C), suggesting strong crystallinity and stability due to hydrogen bonding from the morpholine group . The benzofuran analog has a significantly lower melting point (72–73°C), likely due to reduced intermolecular interactions .
- Molecular Weight : The target compound and the tetrahydro-naphthyridine analog share similar molecular weights (~260), while the pyridinyl-morpholine derivative is heavier (290.16), reflecting its additional morpholine substituent.
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction relies on the electronic and steric properties of the boronate and aromatic core.
- Electron-Deficient Systems : The 1,6-naphthyridine core in the target compound is electron-deficient, which may enhance electrophilicity and accelerate transmetallation steps in cross-coupling compared to benzofuran (moderately electron-rich) .
- Steric Effects : The tetrahydro-naphthyridine analog’s partially saturated ring may reduce steric hindrance, improving coupling efficiency with bulky substrates compared to the rigid bicyclic naphthyridine .
- Substituent Influence : The morpholine group in the pyridinyl derivative could act as a directing group or modulate solubility, though its electron-donating nature might slightly reduce reactivity relative to the target compound .
Commercial Availability
| Compound Name | Purity | Price (1g) | Supplier |
|---|---|---|---|
| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | Not stated | ¥21,000/5g | Kanto Reagents |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | 97% | ¥5,800/1g | Kanto Reagents |
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H17BN2O2 |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 754214-56-7 |
| IUPAC Name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine |
| SMILES | CC(C)(C)OB(OC(C)(C))C1=CC=NC=C1 |
The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological targets through boron coordination. Boron compounds are known for their role in enzyme inhibition and modulation of signaling pathways. Specifically:
- Enzyme Inhibition : The dioxaborolane moiety can interact with serine proteases and other enzymes by forming covalent bonds with active site residues.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Studies
Recent research has focused on the compound's efficacy against various cancer cell lines. For instance:
-
Case Study: Antitumor Activity
- A study evaluated the cytotoxic effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Case Study: Mechanistic Insights
- Another investigation explored the mechanism of action through flow cytometry and Western blot analysis.
- The compound induced apoptosis in MCF-7 cells as evidenced by increased Annexin V staining and activation of caspase pathways.
Comparative Analysis
To further illustrate the biological activity of this compound in comparison to similar boron-containing compounds, the following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine | MCF-7 | 12 | Apoptosis induction |
| 4-(Boronate)-phenylalanine | A549 | 15 | Cell cycle arrest |
| Boronophenylalanine | HeLa | 20 | Enzyme inhibition |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the naphthyridine core and boronate ester (e.g., Bpin group resonance at ~1.3 ppm for methyl protons) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length verification, particularly the B–O and B–C distances in the dioxaborolane ring .
- HPLC-MS : Purity assessment (>95%) and detection of hydrolyzed byproducts (e.g., boronic acid) .
How can reaction conditions be optimized for coupling with electron-deficient aryl halides?
Advanced
Electron-deficient partners (e.g., nitro-substituted aryl halides) require enhanced catalyst activity. Use Pd(OAc)₂ with XPhos ligand and K₃PO₄ as a base in toluene/water (3:1) at 90°C. Additives like TBAB (tetrabutylammonium bromide) improve solubility. For sterically hindered substrates, increase catalyst loading (5 mol%) and reaction time (24–48 h). Monitor for protodeboronation byproducts via ¹¹B NMR .
How can competing reaction pathways (e.g., homocoupling) be minimized during cross-coupling?
Advanced
Homocoupling arises from oxidative conditions or excess base. Mitigation strategies include:
- Oxygen-free environment : Use Schlenk techniques or glovebox setups.
- Base selection : Replace K₂CO₃ with milder CsF to reduce side reactions.
- Catalyst tuning : Employ PdCl₂(dppf) with chelating ligands to suppress β-hydride elimination. Analyze reaction mixtures via GC-MS to quantify homocoupled products .
What strategies enable the use of this compound in covalent organic frameworks (COFs)?
Advanced
The boronate ester can act as a directing group for imine-linked COFs. For example, crosslinking with diamines (e.g., 1,4-phenylenediamine) in mesitylene/dioxane (1:1) at 120°C under vacuum forms porous networks. Post-synthetic modification (e.g., Suzuki coupling) introduces functionality. Characterize crystallinity via PXRD and surface area via BET analysis .
How can hydrolysis of the boronate ester be mitigated during prolonged storage or reactions?
Q. Advanced
- Storage : Seal under argon at –20°C with molecular sieves to absorb moisture .
- Reaction conditions : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and include desiccants (3Å sieves). For aqueous-phase reactions, buffer to pH 7–8 to slow hydrolysis .
How should contradictions in spectral data (e.g., unexpected NOEs in NMR) be resolved during structural elucidation?
Q. Advanced
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening.
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms.
- Complementary techniques : Use IR spectroscopy to confirm B–O vibrations (~1350 cm⁻¹) and X-ray crystallography for absolute configuration .
What structural features influence the reactivity of this compound in medicinal chemistry applications?
Basic
The 1,6-naphthyridine core provides a planar, π-deficient scaffold for intercalation or enzyme inhibition (e.g., kinase targets). The Bpin group enhances solubility for SAR studies and serves as a handle for late-stage functionalization via cross-coupling. Steric hindrance from the tetramethyl groups can slow hydrolysis but may reduce reactivity with bulky partners .
What methodologies are used to evaluate the biological activity of naphthyridine derivatives?
Q. Advanced
- In vitro assays : Screen against target enzymes (e.g., topoisomerases) using fluorescence polarization or FRET-based assays.
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS, noting the impact of the Bpin group on membrane permeability.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation by HPLC. Compare with boronic acid analogs to assess ester stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
